molecular formula C11H11N3 B1311250 3-Amino-2-phenylamino-pyridine CAS No. 41010-49-5

3-Amino-2-phenylamino-pyridine

Cat. No.: B1311250
CAS No.: 41010-49-5
M. Wt: 185.22 g/mol
InChI Key: OLQLKEGDKARDNO-UHFFFAOYSA-N
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Description

3-Amino-2-phenylamino-pyridine is an organic compound that belongs to the class of aminopyridines This compound is characterized by the presence of an amino group at the third position and a phenylamino group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-phenylamino-pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with aniline in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or dimethylformamide (DMF). The resulting intermediate is then treated with ammonia or an amine source to introduce the amino group at the third position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-phenylamino-pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include nitroso, nitro, and various substituted derivatives of this compound.

Scientific Research Applications

3-Amino-2-phenylamino-pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2-phenylamino-pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target molecules, leading to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine: Lacks the phenylamino group, making it less versatile in certain applications.

    3-Aminopyridine: Similar structure but without the phenylamino group, leading to different reactivity and applications.

    2-Phenylaminopyridine: Similar but lacks the amino group at the third position, affecting its chemical behavior.

Uniqueness

3-Amino-2-phenylamino-pyridine is unique due to the presence of both amino and phenylamino groups on the pyridine ring. This dual functionality enhances its reactivity and allows for a broader range of chemical modifications and applications compared to its similar counterparts.

Properties

IUPAC Name

2-N-phenylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQLKEGDKARDNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443365
Record name 3-Amino-2-phenylamino-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41010-49-5
Record name 3-Amino-2-phenylamino-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-N-phenylpyridine-2,3-diamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A procedure similar to that described in Example 6 was repeated, except that 6.9 g of 3-nitro-2-phenylaminopyridine (prepared as described in Preparation 83) was hydrogenated in a mixture of 150 ml of ethanol and 50 ml of dioxane in the presence of 1.38 g of 10% w/w palladium-on-charcoal. After working up the product as described in Example 6, 4.2 g of the title compound, melting at 137°-140° C., were obtained.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of (3-nitropyridin-2-yl)phenylamine (2.49 g, 0.0116 mol) and 10% Pd/C (40 mg) in EtOAc (100 mL) was degassed with a stream of nitrogen and then stirred at RT under a hydrogen atmosphere for 16 h. The suspension was then filtered through a pad of Celite® and then the filtrate was concentrated in vacuo affording N2-Phenylpyridine-2,3-diamine as a white solid (2.06 g, 96%). LCMS: RT 1.15 min [M+H]+ 186.0.
Quantity
2.49 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mg
Type
catalyst
Reaction Step One

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